Lenacil
Overview
Description
Lenacil is a selective uracil herbicide primarily used for weed control in various crops such as sugar beet, red beet, fodder beet, and spinach . It is known for its low solubility in water and moderate persistence in soil, making it effective for long-term weed management . This compound is moderately toxic to birds, aquatic organisms, honeybees, and earthworms, but it is not highly toxic to mammals .
Mechanism of Action
Target of Action
Lenacil is a selective uracil herbicide . Its primary target is the photosystem II (PSII) in plants . PSII plays a crucial role in the light-dependent reactions of photosynthesis, where it absorbs light energy to power the creation of chemical energy in the form of ATP and NADPH.
Mode of Action
This compound acts by inhibiting photosynthesis at photosystem II . It is absorbed through the roots of plants and interferes with the normal functioning of PSII, thereby disrupting the plant’s ability to convert light energy into chemical energy . This disruption leads to a cessation of growth and eventually the death of the plant.
Biochemical Pathways
The primary biochemical pathway affected by this compound is photosynthesis, specifically the light-dependent reactions that occur in photosystem II . By inhibiting PSII, this compound disrupts the electron transport chain, preventing the production of ATP and NADPH. These molecules are essential for the light-independent reactions of photosynthesis, where they are used to convert carbon dioxide into glucose. Therefore, the inhibition of PSII by this compound leads to a decrease in the plant’s ability to produce energy and synthesize essential organic compounds.
Pharmacokinetics
This compound has a low solubility in water and is semi-volatile . It is moderately persistent in soil and can leach into groundwater due to its chemical properties . These properties influence the bioavailability of this compound in the environment and its uptake by plants.
Result of Action
The action of this compound results in the inhibition of photosynthesis, leading to a cessation of growth and eventually the death of the plant . This makes this compound effective for the control of both annual grasses, broad-leaved weeds, and some perennial weeds in various crops .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its persistence in soil and potential for leaching into groundwater make it susceptible to environmental conditions such as rainfall and soil type . Furthermore, its low solubility in water can affect its distribution in the environment and its uptake by plants . Therefore, the action of this compound can vary depending on the specific environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The production of Lenacil involves a complex chemical synthesis process. Starting with basic raw materials, the synthesis typically employs advanced organic chemistry techniques. Key steps include the formation of specific molecular structures, ensuring the chemical stability and purity of this compound . Recent technological advancements have refined these processes, focusing on increasing yield, reducing waste, and enhancing safety measures .
Industrial Production Methods: In recent years, the production of this compound has seen significant improvements due to technological advancements. Innovations in catalysis and reaction engineering have led to more efficient and environmentally friendly synthesis routes. Automation and control technologies in chemical manufacturing have also played a critical role in optimizing the production process and ensuring consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions: Lenacil undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application and effectiveness as a herbicide.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired chemical transformations.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound that retain its herbicidal properties. These derivatives are often used to enhance the effectiveness and specificity of this compound in different agricultural applications .
Scientific Research Applications
Lenacil finds its applications in various scientific research fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex compounds. Its stability under different conditions makes it valuable in manufacturing processes that require precise chemical reactions . In biology and medicine, this compound is utilized in exploratory chemistry to study reaction mechanisms and molecular interactions . Its predictable behavior under controlled conditions allows researchers to use this compound as a benchmark in experimental setups .
Comparison with Similar Compounds
Properties
IUPAC Name |
3-cyclohexyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-12-10-7-4-8-11(10)14-13(17)15(12)9-5-2-1-3-6-9/h9H,1-8H2,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMKADLOSYKWCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(CCC3)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042093 | |
Record name | Lenacil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2164-08-1 | |
Record name | Lenacil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2164-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lenacil [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002164081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lenacil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lenacil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.818 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LENACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X58DK6S8KX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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